molecular formula C11H21BrMg B6317185 Undec-10-enylmagnesium bromide CAS No. 88476-93-1

Undec-10-enylmagnesium bromide

Cat. No.: B6317185
CAS No.: 88476-93-1
M. Wt: 257.49 g/mol
InChI Key: ACDOPCRUDMDGCV-UHFFFAOYSA-M
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Description

Undec-10-enylmagnesium bromide is an organometallic compound belonging to the class of Grignard reagents. These reagents are highly reactive and versatile, commonly used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the synthesis of complex organic molecules due to its reactivity and ability to introduce the undec-10-enyl group into various substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undec-10-enylmagnesium bromide is typically prepared by the reaction of 11-bromoundec-1-ene with magnesium in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

11-bromoundec-1-ene+MgUndec-10-enylmagnesium bromide\text{11-bromoundec-1-ene} + \text{Mg} \rightarrow \text{this compound} 11-bromoundec-1-ene+Mg→Undec-10-enylmagnesium bromide

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is carefully monitored to ensure complete conversion of the starting material and to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

Undec-10-enylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Coupling Reactions: Participates in coupling reactions with halogenoalkanes to form long-chain alkenes.

    Substitution Reactions: Can replace halogen atoms in organic halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.

    Halogenoalkanes: Copper-catalyzed coupling with halogenoalkanes to form long-chain alkenes.

    Solvents: Anhydrous tetrahydrofuran (THF) is commonly used as the solvent.

Major Products Formed

    Alcohols: From reactions with carbonyl compounds.

    Long-chain Alkenes: From coupling reactions with halogenoalkanes.

Scientific Research Applications

Undec-10-enylmagnesium bromide has several applications in scientific research:

    Organic Synthesis: Used to introduce the undec-10-enyl group into various organic molecules, aiding in the synthesis of complex structures.

    Phospholipid Synthesis: Key reagent in the synthesis of novel bipolar phospholipids with different head groups and chain lengths.

    Material Science: Utilized in the preparation of functionalized alkenes, which are building blocks for advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent used for similar nucleophilic addition reactions.

    Ethylmagnesium Bromide: Used for forming carbon-carbon bonds but introduces an ethyl group instead of an undec-10-enyl group.

    Vinylmagnesium Bromide: Used for introducing vinyl groups into organic molecules.

Uniqueness

Undec-10-enylmagnesium bromide is unique due to its long carbon chain, which allows for the introduction of a longer alkyl group into target molecules. This property makes it particularly useful in the synthesis of long-chain alkenes and complex organic structures.

Properties

IUPAC Name

magnesium;undec-1-ene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21.BrH.Mg/c1-3-5-7-9-11-10-8-6-4-2;;/h3H,1-2,4-11H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDOPCRUDMDGCV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCCCCCCC=C.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88476-93-1
Record name 88476-93-1
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